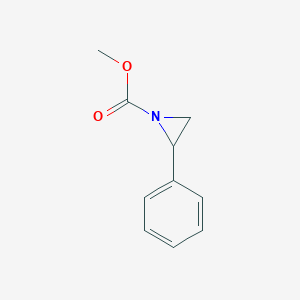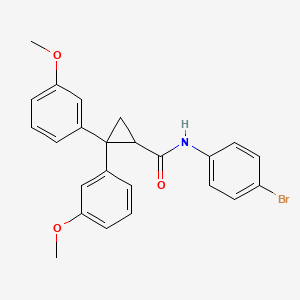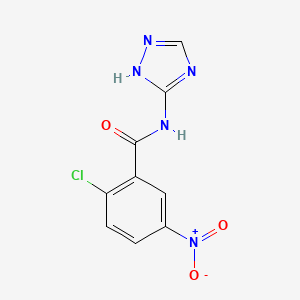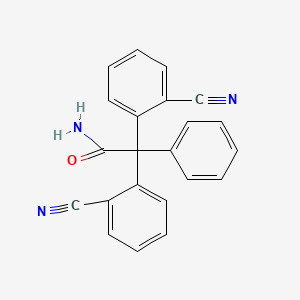
Methyl 2-phenylaziridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-phenylaziridine-1-carboxylate is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-phenylaziridine-1-carboxylate typically involves the reaction of phenylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization to form the aziridine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydride or potassium tert-butoxide .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-phenylaziridine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This is a common reaction where nucleophiles attack the aziridine ring, leading to ring opening and the formation of different products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxaziridines or reduction to yield amines.
Substitution Reactions: Substitution at the aziridine nitrogen or carbon atoms can be achieved using various electrophiles and nucleophiles.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as amines, thiols, and alcohols are commonly used under mild acidic or basic conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Nucleophilic Ring Opening: Produces β-amino esters, β-thio esters, or β-hydroxy esters depending on the nucleophile used.
Oxidation: Forms oxaziridines.
Reduction: Yields primary or secondary amines.
Scientific Research Applications
Methyl 2-phenylaziridine-1-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-phenylaziridine-1-carboxylate primarily involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring opening and subsequent reactions. This reactivity is exploited in various synthetic applications to form new bonds and create complex structures .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- Aziridine-2-carboxylic acid
- Methyl aziridine-2-carboxylate
- Phenylaziridine
- Ethyl 2-phenylaziridine-1-carboxylate
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
methyl 2-phenylaziridine-1-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)11-7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI Key |
CUMHWPYQMBRJSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2Z)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B14949222.png)
![4-{(1E)-1-[2-(quinolin-2-yl)hydrazinylidene]ethyl}aniline](/img/structure/B14949230.png)
![2-[(E)-{[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol](/img/structure/B14949233.png)
![3-[(4-Chlorophenyl)imino]-5-(4-methylphenyl)-2-furanone](/img/structure/B14949234.png)

![Nonyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate](/img/structure/B14949247.png)

![N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B14949257.png)
![2,6-diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile](/img/structure/B14949259.png)
![2-oxo-N-({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-2H-chromene-3-carboxamide](/img/structure/B14949261.png)
![Ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]propanoate](/img/structure/B14949265.png)
![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B14949268.png)
![4-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14949272.png)
